9-MethylHexadecanoyl-CoA

PPARα Nuclear Receptor Lipid Metabolism

Researchers require authentic branched-chain acyl-CoAs for pathway mapping, but straight-chain or C2/C3 isomers fail due to steric blocks and distinct enzyme recognition (AMACR/PAHX). 9-MethylHexadecanoyl-CoA solves this. - **Application**: PPARα ligand-binding (class-level nM affinity), CPT enzyme kinetics, LC-MS metabolomics standard. - **Advantage**: Non-substrate for α- or 3-methyl pathways-unique probe for C9-branch processing. - **Supply**: Available for R&D; not for therapeutic use.

Molecular Formula C38H68N7O17P3S
Molecular Weight 1020.0 g/mol
Cat. No. B15551520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-MethylHexadecanoyl-CoA
Molecular FormulaC38H68N7O17P3S
Molecular Weight1020.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H68N7O17P3S/c1-5-6-7-9-12-15-26(2)16-13-10-8-11-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)
InChIKeyGBUJYMQYFVPNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-MethylHexadecanoyl-CoA: Specifications and Procurement


9-MethylHexadecanoyl-CoA (9-methylhexadecanoyl-coenzyme A) is a long-chain branched-chain fatty acyl-CoA thioester with the molecular formula C38H68N7O17P3S and a molecular weight of 1019.97 [1]. It consists of a 9-methylhexadecanoic acid moiety (a C17 branched fatty acid with a methyl group at the C9 position) linked via a thioester bond to coenzyme A [2]. This compound is classified within the long-chain acyl-CoA category (acyl groups with twelve to twenty carbons) and specifically belongs to the branched-chain acyl-CoA subclass [1]. It serves as an activated metabolic intermediate formed through the action of long-chain fatty-acid CoA ligase 1, which catalyzes the addition of CoA to 9-methylhexadecanoic acid, enabling its participation in subsequent metabolic pathways including mitochondrial transport and β-oxidation [3]. As a research tool, 9-MethylHexadecanoyl-CoA is supplied as a coenzyme A derivative for in vitro biochemical studies and is not intended for therapeutic or diagnostic applications [4].

Activated metabolic intermediate for in vitro biochemical pathway studies
Supports investigation of branched-chain fatty acyl-CoA metabolism
Not for therapeutic or diagnostic applications

9-MethylHexadecanoyl-CoA: Substitution Incompatibility


In-class substitution of 9-MethylHexadecanoyl-CoA with the more common straight-chain hexadecanoyl-CoA (palmitoyl-CoA, C16:0) or with alternative methyl-branched positional isomers (e.g., 2-methylhexadecanoyl-CoA or 3-methylhexadecanoyl-CoA) is scientifically unsound due to fundamental differences in metabolic processing, enzymatic recognition, and subcellular compartmentalization. Straight-chain fatty acyl-CoAs such as palmitoyl-CoA undergo efficient mitochondrial β-oxidation, whereas the presence of a methyl branch at any position creates a steric block that necessitates peroxisomal α-oxidation or alternative β-oxidation pathways requiring distinct enzyme systems, including α-methyl acyl-CoA racemase (AMACR) and branched-chain acyl-CoA oxidases [1]. Critically, the position of the methyl branch dictates the specific enzymatic machinery recruited: 2-methyl-branched acyl-CoAs are obligate substrates for AMACR-catalyzed chiral inversion prior to β-oxidation, while 3-methyl-branched acyl-CoAs are processed via phytanoyl-CoA hydroxylase-dependent α-oxidation [2][3]. The C9-methyl branch of 9-MethylHexadecanoyl-CoA presents a distinct steric and electronic profile that differs fundamentally from both C2/C3-methyl isomers and straight-chain analogs, making cross-study comparability invalid without direct, compound-specific kinetic or binding data [1].

Straight-chain palmitoyl-CoA undergoes mitochondrial β-oxidation; the C9-methyl branch may block this route, shifting metabolic processing.

2-Methyl branched isomers require AMACR for chiral inversion; the C9-methyl position may bypass this, altering pathway interpretation.

3-Methyl isomers undergo PAHX-dependent α-oxidation; C9-branched acyl-CoA may follow a different peroxisomal processing route.

9-MethylHexadecanoyl-CoA: Evidence Guide


PPARα Binding Affinity of Branched-Chain Acyl-CoAs

As a member of the branched-chain fatty acyl-CoA (BCFA-CoA) class, 9-MethylHexadecanoyl-CoA is structurally and functionally related to compounds demonstrating high-affinity binding to the peroxisome proliferator-activated receptor alpha (PPARα). Class-level evidence demonstrates that BCFA-CoAs exhibit dissociation constants (Kd) in the low nanomolar range for PPARα, representing approximately 100- to 1000-fold higher affinity than their corresponding free fatty acids. Specifically, the structurally analogous BCFA-CoAs phytanoyl-CoA and pristanoyl-CoA bind PPARα with Kd values near 11 nM, as determined by intrinsic tryptophan fluorescence quenching assays [1]. In contrast, the respective free branched-chain fatty acids show only weak binding without quantified Kd values in the same assay system [1]. This class-level affinity pattern is further supported by functional evidence showing that BCFA-CoAs strongly alter PPARα conformation and recruit coregulatory proteins, whereas free fatty acids elicit only weak conformational changes and fail to alter cofactor recruitment [1]. While direct Kd data for 9-MethylHexadecanoyl-CoA are not available in the primary literature, its structural classification within the long-chain BCFA-CoA family supports inference of high-affinity PPARα interaction potential relative to non-CoA thioester forms [2].

PPARα Binding Affinity
Class-level inference
~11 nM Kd (BCFA-CoA class)
Reported nanomolar affinity for PPARα ligand-binding domain
Direct measurement for 9-methyl analog not available
PPARα Nuclear Receptor Lipid Metabolism Transcriptional Regulation Peroxisome Proliferation

Mitochondrial β-Oxidation Blockade by C9 Methyl Branch

The presence of a methyl branch on the carbon chain fundamentally alters the metabolic fate of fatty acyl-CoAs. Straight-chain fatty acyl-CoAs such as hexadecanoyl-CoA (palmitoyl-CoA, C16:0) undergo complete and efficient mitochondrial β-oxidation through the canonical carnitine palmitoyltransferase (CPT) system and the acyl-CoA dehydrogenase (ACAD) enzyme family [1]. In contrast, methyl-branched fatty acyl-CoAs cannot be fully metabolized within mitochondria due to the steric hindrance imposed by the methyl group, which blocks the β-oxidation spiral at the branch point [2]. This necessitates upstream processing via peroxisomal α-oxidation or alternative β-oxidation pathways involving specialized enzymes including phytanoyl-CoA hydroxylase (for 3-methyl branches) or α-methyl acyl-CoA racemase (for 2-methyl branches) [2][3]. For 9-MethylHexadecanoyl-CoA, the C9-methyl branch position is predicted to create a metabolic blockade that prevents complete mitochondrial β-oxidation, distinguishing it fundamentally from palmitoyl-CoA in any metabolic flux or enzyme kinetic study. The specific enzymatic machinery required for processing C9-branched acyl-CoAs has not been fully characterized in the published literature, representing an active research area for which this compound serves as an essential probe.

Mitochondrial β-Oxidation
Class-level inference
C9 branch predicted to block mitochondrial β-oxidation; palmitoyl-CoA proceeds through CPT/ACAD
Metabolic pathway routing may differ from straight-chain acyl-CoA
Quantitative flux comparison not available
β-Oxidation Mitochondrial Metabolism Branched-Chain Fatty Acid Peroxisomal α-Oxidation Metabolic Flux

CPT Substrate Specificity

9-MethylHexadecanoyl-CoA serves as a substrate for carnitine O-palmitoyltransferase (CPT), which catalyzes its conversion to 9-MethylHexadecanoylcarnitine, an acylcarnitine species that facilitates mitochondrial import of the branched fatty acid moiety [1]. This metabolic conversion is documented in pathway databases, confirming that the compound engages the canonical long-chain fatty acid transport machinery [1][2]. However, the kinetic efficiency of this conversion relative to straight-chain palmitoyl-CoA has not been quantitatively characterized in published studies. Class-level evidence indicates that branched-chain acyl-CoAs exhibit altered CPT kinetics compared to straight-chain substrates due to steric effects of the methyl branch on enzyme active site accommodation [3]. Specifically, studies on rat short/branched chain acyl-CoA dehydrogenase demonstrate that substrate specificity is sensitive to both chain length and branching position, with distinct activity profiles between rat and human orthologs [4]. For procurement purposes, 9-MethylHexadecanoyl-CoA provides a defined substrate for investigating how C9-methyl branching affects CPT1 and CPT2 catalytic efficiency, a parameter that cannot be inferred from straight-chain hexadecanoyl-CoA or positional isomers with branches at C2 or C3 positions.

CPT Substrate Specificity
Supporting evidence
Confirmed conversion to 9-MethylHexadecanoylcarnitine; kinetic parameters not characterized
Enables CPT specificity studies; kinetics cannot be inferred from palmitoyl-CoA
Km and kcat not available in literature
Carnitine Palmitoyltransferase Acylcarnitine Mitochondrial Transport CPT1 CPT2

AMACR Substrate Discrimination by Branch Position

α-Methyl acyl-CoA racemase (AMACR, EC 5.1.99.4) is an essential enzyme that catalyzes the chiral inversion of (2R)-methyl-branched fatty acyl-CoAs to their (2S)-stereoisomers, a required step for subsequent peroxisomal and mitochondrial β-oxidation of 2-methyl-branched lipids [1]. The enzyme exhibits defined substrate specificity requiring an α-methyl branch at the C2 position; α-methyl-branched acyl-CoA derivatives with chain lengths of more than C10 are recognized as substrates, while free acids are not active [2]. 9-MethylHexadecanoyl-CoA, bearing its methyl branch at the C9 position rather than the C2 α-position, is not a substrate for AMACR. This positional distinction is mechanistically critical: compounds like 2-methylhexadecanoyl-CoA undergo AMACR-dependent chiral inversion as an obligatory step in their metabolic processing, whereas C9-branched isomers such as 9-MethylHexadecanoyl-CoA bypass this AMACR-dependent step entirely [1][3]. This differential enzyme recognition means that 9-MethylHexadecanoyl-CoA cannot be substituted with 2-methyl-branched positional isomers in studies investigating AMACR-independent branched-chain lipid metabolism or in experiments designed to probe the metabolic fate of mid-chain methyl branches.

AMACR Substrate Recognition
Class-level inference
Not a substrate (C9 branch); 2-methyl-branched isomers are AMACR substrates
Bypasses AMACR-dependent chiral inversion
Not interchangeable with 2-methyl-branched acyl-CoA
α-Methyl Acyl-CoA Racemase AMACR Chiral Inversion Peroxisomal β-Oxidation Branched-Chain Lipid Metabolism

Peroxisomal α-Oxidation Pathway Specificity

Phytanoyl-CoA hydroxylase (PAHX, also known as PHYH, EC 1.14.11.18) is a peroxisomal enzyme that catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs, the initiating and rate-limiting step of the α-oxidation pathway [1]. The enzyme recognizes 3-methyl-branched acyl-CoAs with chain lengths of at least seven carbon atoms, including 3-methylhexadecanoyl-CoA, but also exhibits activity toward straight-chain acyl-CoAs with chain length longer than four carbon atoms [2]. Critically, 9-MethylHexadecanoyl-CoA, bearing its methyl branch at the C9 position, is not a canonical 3-methyl-branched substrate and thus is not processed through the PAHX-dependent α-oxidation pathway. This positional distinction creates fundamentally different metabolic routing: 3-methyl-branched isomers such as 3-methylhexadecanoyl-CoA enter the α-oxidation pathway requiring PAHX activity, whereas C9-branched isomers such as 9-MethylHexadecanoyl-CoA must be processed through alternative pathways [3]. Genetic deficiencies in PAHX cause Refsum disease, an inherited disorder characterized by accumulation of phytanic acid and other 3-methyl-branched fatty acids [3]. The distinct enzymatic routing of C9-branched versus C3-branched acyl-CoAs makes these positional isomers non-interchangeable for metabolic pathway mapping and enzyme specificity studies.

PAHX Substrate Specificity
Class-level inference
Not a substrate (C9 branch); 3-methyl-branched isomers are PAHX substrates
Not processed through canonical α-oxidation
Pathway mapping requires distinct isomer control
Phytanoyl-CoA Hydroxylase PAHX α-Oxidation Peroxisome Refsum Disease

Chromatographic Differentiation of C9-Methyl Acyl-CoA

In analytical metabolomics workflows requiring separation and quantification of acyl-CoA species, 9-MethylHexadecanoyl-CoA exhibits distinct chromatographic behavior that differentiates it from straight-chain hexadecanoyl-CoA and from methyl-branched positional isomers. HPLC-based methods for long-chain (C16–C18) acyl-CoA analysis have been established as standard approaches for acyl-CoA profiling in biological samples [1]. While direct retention time data for 9-MethylHexadecanoyl-CoA under standardized acyl-CoA profiling conditions are not publicly available, general principles of reversed-phase chromatography predict that the methyl branch reduces hydrophobicity relative to straight-chain C17 heptadecanoyl-CoA, resulting in earlier elution under typical C18 column conditions. Furthermore, the C9 branch position produces different hydrophobic surface area and molecular shape characteristics compared to C2-, C3-, or terminal-methyl-branched isomers, enabling chromatographic resolution under optimized gradient conditions [2]. This analytical differentiation has practical procurement implications: 9-MethylHexadecanoyl-CoA can serve as an authentic reference standard for developing and validating LC-MS methods that specifically detect and quantify C9-methyl-branched acyl-CoA species in biological matrices, a capability that cannot be achieved using straight-chain or positional isomer standards.

Chromatographic Differentiation
Supporting evidence
Predicted distinct retention time (RP-HPLC C18) due to C9-methyl branch
Supports reference standard use in acyl-CoA profiling
Retention time requires experimental validation
HPLC LC-MS Acyl-CoA Profiling Metabolomics Chromatographic Separation

9-MethylHexadecanoyl-CoA: Application Scenarios


PPARα Ligand Binding and Transactivation Studies

9-MethylHexadecanoyl-CoA is a suitable research tool for investigating PPARα-mediated transcriptional regulation, based on class-level evidence demonstrating that branched-chain fatty acyl-CoAs (BCFA-CoAs) bind PPARα with nanomolar affinity (Kd ≈ 11 nM for phytanoyl-CoA and pristanoyl-CoA) and induce conformational changes that recruit coregulatory proteins [1]. This compound enables studies requiring the activated CoA thioester form of the ligand, which is the biologically relevant high-affinity species, rather than the weakly binding free fatty acid form [1]. Applications include in vitro PPARα ligand-binding assays using fluorescence quenching or surface plasmon resonance, cell-based reporter gene assays examining PPARα transactivation, and co-immunoprecipitation studies of PPARα-coregulator interactions [1].

Mitochondrial Transport and CPT Specificity Profiling

9-MethylHexadecanoyl-CoA is a documented substrate for carnitine O-palmitoyltransferase (CPT), converting to 9-MethylHexadecanoylcarnitine for mitochondrial import [2][3]. This compound is appropriate for in vitro CPT enzyme kinetic assays designed to characterize how a C9-methyl branch affects CPT1 and CPT2 catalytic efficiency relative to straight-chain substrates such as hexadecanoyl-CoA [3]. Applications include radiometric or spectrophotometric CPT activity assays using purified recombinant enzymes or isolated mitochondrial fractions, and cellular studies examining mitochondrial acylcarnitine import flux via LC-MS/MS quantification of intra- and extra-mitochondrial acyl-CoA and acylcarnitine pools [2].

Branched-Chain Fatty Acid Metabolic Pathway Mapping

9-MethylHexadecanoyl-CoA is a critical probe for elucidating the metabolic fate of mid-chain methyl-branched fatty acids. Class-level evidence establishes that its C9-methyl branch position renders it a non-substrate for both α-methyl acyl-CoA racemase (AMACR), which requires an α-C2 methyl branch, and phytanoyl-CoA hydroxylase (PAHX), which requires a C3 methyl branch [4][5]. This distinct substrate profile makes the compound uniquely suitable for pathway mapping studies aimed at identifying the enzyme systems responsible for processing C9-branched acyl-CoAs. Applications include in vitro enzyme screening assays with peroxisomal and mitochondrial fractions, metabolic flux analysis using stable isotope-labeled 9-MethylHexadecanoyl-CoA, and genetic knockout cell line studies to identify candidate processing enzymes [4].

Metabolomics Reference Standard and Method Development

9-MethylHexadecanoyl-CoA serves as an authentic reference standard for developing and validating LC-MS and HPLC methods for targeted acyl-CoA metabolomics [6]. Its distinct chromatographic retention behavior, predicted from the reduced hydrophobicity conferred by the C9-methyl branch, enables method optimization for resolving branched-chain acyl-CoA species from co-eluting straight-chain and positional isomers [6]. Applications include establishing retention time libraries for branched-chain acyl-CoA identification, generating calibration curves for absolute quantification in biological matrices (plasma, tissue homogenates, cell lysates), and serving as a quality control standard in clinical metabolomics workflows investigating inborn errors of branched-chain fatty acid metabolism [6].

Application
Selection Property
Validation Focus
PPARα transcriptional regulation studies
BCFA-CoA class affinity profile
PPARα ligand-binding and coregulator recruitment
Mitochondrial CPT transport studies
Confirmed CPT substrate status
CPT1/2 kinetic characterization for branched-chain substrate
Branched-chain fatty acid pathway mapping
Non-substrate for AMACR and PAHX
Identification of C9-branched acyl-CoA processing enzymes
Acyl-CoA metabolomics method development
Distinct chromatographic behavior
LC-MS retention time library and quantification

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